C.I. Direct red 84

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H28N10Na4O13S4 |

|---|---|

Molecular Weight |

1137.0 g/mol |

IUPAC Name |

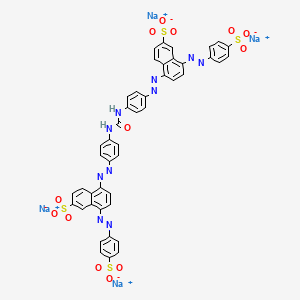

tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O13S4.4Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;;;;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |

InChI Key |

CRKUGZZYUKCLMC-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Direct Red 84: A Technical Overview of Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84, identified by the Colour Index number 35760 and CAS registry number 6409-83-2, is a multi-azo dye.[1] This document provides a summary of its known chemical and structural properties based on available technical information. While a comprehensive in-depth guide with detailed experimental protocols and extensive quantitative data is not fully available in the public domain, this paper consolidates the existing knowledge.

Chemical and Structural Identity

This compound is a complex aromatic compound characterized by the presence of multiple azo (-N=N-) chromophores. Its chemical structure and identity are defined by the following key identifiers:

-

Colour Index Name: this compound[1]

-

Colour Index Number: 35760[1]

-

CAS Number: 6409-83-2[1]

-

Molecular Formula: C₄₅H₂₈N₁₀Na₄O₁₃S₄[1]

-

Molecular Weight: 1136.99 g/mol [1]

-

Chemical Class: Multi-azo dye[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 35760 | [1] |

| CAS Number | 6409-83-2 | [1] |

| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |

| Molecular Weight | 1136.99 g/mol | [1] |

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are not widely reported in publicly available literature. The following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks |

| Appearance | Dark red powder with a yellow light cast.[1] | |

| Solubility | No specific quantitative data found. As a direct dye, it is expected to have some solubility in water. | |

| Melting Point | Data not available. |

Synthesis

Manufacturing Method Overview

The synthesis of this compound involves a multi-step diazotization and coupling process, which is characteristic of azo dye production. The general manufacturing method can be summarized as follows[1]:

-

First Diazotization and Coupling: 4-Aminobenzenesulfonic acid is diazotized and then coupled with 5-Aminonaphthalene-2-sulfonic acid.

-

Second Diazotization: The product from the first step is then diazotized.

-

Second Coupling: The resulting diazonium salt is coupled with (Phenylamino)methanesulfonic acid.

-

Hydrolysis and Gasification: A sulfonic acid group is removed by hydrolysis, followed by a light gasification step.

Logical Workflow of Synthesis

The synthesis of this compound can be represented as a sequential process involving key chemical transformations.

Caption: Synthesis workflow for this compound.

Experimental Protocols

1. Diazotization of a Primary Aromatic Amine:

-

The aromatic amine is dissolved or suspended in a cold acidic solution (e.g., hydrochloric acid or sulfuric acid).

-

A solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.

-

The completion of the reaction is often monitored using starch-iodide paper to detect excess nitrous acid.

2. Azo Coupling:

-

The cold diazonium salt solution is slowly added to a solution of the coupling component (e.g., a phenol (B47542) or an aromatic amine) under specific pH conditions (acidic, neutral, or alkaline, depending on the reactants).

-

The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The resulting dye is then isolated by filtration, and may be purified by washing or recrystallization.

Spectral Data

Specific spectral data (UV-Vis, IR, NMR) for this compound are not available in the public domain. For a molecule of this class, the following spectral characteristics would be anticipated:

-

UV-Visible Spectroscopy: An absorption maximum (λmax) in the visible region, corresponding to the extensive π-electron conjugation of the multi-azo system, which is responsible for its red color.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N=N stretching of the azo groups, S=O stretching of the sulfonate groups, and various aromatic C-H and C=C stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complex proton (¹H) and carbon-13 (¹³C) NMR spectrum with multiple signals in the aromatic region, consistent with the diverse chemical environments of the protons and carbons in the naphthalene (B1677914) and benzene (B151609) rings.

Safety and Handling

Information regarding the specific toxicity and handling of this compound is limited. As with all chemical compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a well-identified multi-azo dye with a defined chemical structure. While its general manufacturing process is known, there is a notable absence of detailed, publicly available quantitative data regarding its physicochemical properties and spectral characteristics. For researchers and scientists in drug development and other fields, further empirical studies would be necessary to fully characterize this compound for any potential applications beyond its use as a dye.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Red 84

C.I. Name: Direct Red 84 C.I. Number: 35760 CAS Number: 6409-83-2 Molecular Formula: C₄₅H₂₈N₁₀Na₄O₁₃S₄ Molecular Weight: 1136.99 g/mol [1] Synonyms: Sirius Brown 3RL, Sirius Supra Brown 3R-LL[1]

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Direct Red 84, a multi-azo class dye.[1] The content is structured for researchers, scientists, and professionals in drug development and related fields, focusing on the chemical principles and reaction sequence involved in its production. While detailed experimental protocols with quantitative data are often proprietary and not publicly available, this guide outlines the established manufacturing methods based on available chemical literature.

I. Summary of Chemical Intermediates

The synthesis of this compound involves several key chemical intermediates. The properties of these compounds are crucial for understanding the reaction pathway.

| Chemical Name | Molecular Formula | CAS Number | Role in Synthesis |

| 4-Aminobenzenesulfonic acid | C₆H₇NO₃S | 121-57-3 | Starting Material (Diazo Component) |

| 5-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S | 84-89-9 | First Coupling Component |

| (Phenylamino)methanesulfonic acid | C₇H₉NO₃S | 103-06-0 | Second Coupling Component |

| Phosgene (B1210022) (or a substitute) | COCl₂ | 75-44-5 | Linking Agent |

II. Manufacturing Process

The manufacturing of this compound is a multi-step process involving a sequence of diazotization and azo coupling reactions, followed by a final condensation step. The general manufacturing method is as follows: 4-Aminobenzenesulfonic acid is diazotized and coupled with 5-Aminonaphthalene-2-sulfonic acid.[1] The resulting product is then diazotized again and coupled with (Phenylamino)methanesulfonic acid.[1] A subsequent hydrolysis step removes the sulfonic acid group, and this is followed by phosgenation.[1]

Step 1: First Diazotization and Coupling

The synthesis begins with the diazotization of 4-aminobenzenesulfonic acid. This reaction is typically carried out in an acidic medium with sodium nitrite (B80452) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This unstable intermediate is then immediately reacted with 5-aminonaphthalene-2-sulfonic acid in a coupling reaction to form a stable monoazo compound.

Step 2: Second Diazotization and Coupling

The amino group on the naphthalene (B1677914) ring of the monoazo compound from the previous step is then diazotized under similar conditions. The resulting diazonium salt is subsequently coupled with (phenylamino)methanesulfonic acid.

Step 3: Hydrolysis

Following the second coupling reaction, a hydrolysis step is performed to remove the methanesulfonic acid group from the phenylamino (B1219803) moiety. This step is crucial for exposing the amino group for the final reaction.

Step 4: Phosgenation (Condensation)

The final step in the synthesis of this compound is a condensation reaction using phosgene or a safer equivalent like triphosgene. This reaction links two molecules of the previously synthesized intermediate via a urea (B33335) bridge, forming the final multi-azo dye structure.

III. Experimental Protocols

Detailed, validated experimental protocols for the industrial synthesis of this compound are not available in the public domain. The following represents a generalized procedure based on the known chemistry of the reaction steps.

General Diazotization Protocol:

-

The primary aromatic amine (e.g., 4-aminobenzenesulfonic acid) is dissolved or suspended in an acidic solution (typically hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature and vigorous stirring.

-

The completion of the diazotization is monitored using starch-iodide paper to detect excess nitrous acid.

General Azo Coupling Protocol:

-

The coupling component (e.g., 5-aminonaphthalene-2-sulfonic acid) is dissolved in a suitable solvent, often with the addition of a base to facilitate dissolution.

-

The cold diazonium salt solution is slowly added to the coupling component solution while maintaining a specific pH and low temperature.

-

The reaction mixture is stirred until the coupling is complete, which is often indicated by a color change.

General Phosgenation Protocol:

-

The amino-containing intermediate is dissolved or suspended in an appropriate solvent system, often in the presence of an acid scavenger (e.g., a weak base).

-

Phosgene gas is carefully introduced into the reaction mixture, or a solution of a phosgene substitute (e.g., triphosgene) is added portion-wise.

-

The reaction is monitored for the consumption of the starting material to determine completion.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis Pathway of this compound.

V. Quantitative Data

Due to the proprietary nature of industrial chemical manufacturing, specific quantitative data such as reaction yields, purity, and detailed process parameters for the synthesis of this compound are not publicly available. Research and development efforts would be required to establish and optimize these parameters for a laboratory or pilot-scale synthesis.

VI. Purification and Quality Control

The purification of azo dyes typically involves salting out the product from the reaction mixture, followed by filtration and washing to remove unreacted starting materials and byproducts. Quality control measures for the final product would likely include:

-

Spectrophotometry (UV-Vis): To determine the absorption maximum (λmax) and color strength.

-

Chromatography (e.g., HPLC, TLC): To assess the purity of the dye and identify any impurities.

-

FTIR Spectroscopy: To confirm the presence of key functional groups in the final molecule.

-

Solubility and Fastness Tests: To evaluate the performance characteristics of the dye for its intended applications.

References

An In-depth Technical Guide to the Spectral Properties of C.I. Direct Red 84

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84, also known by its Colour Index number 35760, is a multi-azo dye.[1] Its chemical formula is C₄₅H₂₈N₁₀Na₄O₁₃S₄ with a molecular weight of 1136.99 g/mol .[1] Direct dyes are primarily used for coloring cellulosic fibers, such as cotton. While this compound is utilized in various industrial applications, detailed spectral and photophysical data are not extensively available in public scientific literature. This guide provides a summary of the known characteristics of this compound and presents standardized experimental protocols for the comprehensive determination of its spectral properties.

Core Properties of this compound

Limited specific data regarding the spectral properties of this compound is publicly available. The following table summarizes its general characteristics.

| Property | Data | Reference |

| C.I. Name | Direct Red 84 | [1] |

| C.I. Number | 35760 | [1] |

| CAS Registry Number | 6409-83-2 | [1] |

| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |

| Molecular Weight | 1136.99 | [1] |

| Dye Class | Multi-azo | [1] |

| General Description | Dark red with a yellow light hue. | [1] |

Spectral Properties: Data Presentation

The following table outlines the key spectral properties that are essential for characterizing this compound. The values are currently not available in the cited literature and would need to be determined experimentally using the protocols detailed in the subsequent section.

| Parameter | Symbol | Value (Unit) |

| Maximum Absorption Wavelength | λmax | To be determined (nm) |

| Molar Absorptivity | ε | To be determined (M⁻¹cm⁻¹) |

| Maximum Emission Wavelength | λem | To be determined (nm) |

| Fluorescence Quantum Yield | Φf | To be determined |

| Stokes Shift | To be determined (nm) |

Experimental Protocols

To ascertain the spectral properties of this compound, a series of standardized experiments can be conducted. The following protocols are based on established methods for dye characterization.

Determination of Maximum Absorption Wavelength (λmax) and Molar Absorptivity (ε)

This experiment is performed using a UV-Visible spectrophotometer.

Methodology:

-

Solvent Selection: Dissolve this compound in a suitable solvent, such as deionized water or an appropriate buffer, in which it is fully soluble and stable.

-

Preparation of Stock Solution: Prepare a stock solution of this compound with a precisely known concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: From the stock solution, prepare a series of dilutions with known concentrations.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300-800 nm).

-

Use a cuvette filled with the solvent as a blank to calibrate the instrument to zero absorbance.

-

-

Measurement:

-

Record the absorbance spectra for each of the standard solutions.

-

Identify the wavelength of maximum absorbance (λmax) from the resulting spectra.

-

-

Data Analysis:

-

According to the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

-

Determination of Emission Spectrum and Maximum Emission Wavelength (λem)

This experiment is performed using a spectrofluorometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the determined λmax.

-

Set the emission wavelength range to be scanned (e.g., from the excitation wavelength + 10 nm to 800 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the sample.

-

Record the emission spectrum of the solvent blank for background correction.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum.

-

The wavelength at which the fluorescence intensity is highest is the maximum emission wavelength (λem).

-

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield is determined by comparing the fluorescence of this compound to a well-characterized standard with a known quantum yield and similar absorption and emission properties.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard (e.g., Rhodamine 6G or a dye with similar spectral characteristics).

-

Sample and Standard Preparation: Prepare solutions of both the sample (this compound) and the standard at several different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectra of each solution, ensuring the excitation and emission slit widths are kept constant.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φf(sample) = Φf(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the spectral properties of a dye such as this compound.

References

A Technical Guide to the Solubility of C.I. Direct Red 84

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of C.I. Direct Red 84. This document outlines the methodologies for determining its solubility in various solvents and presents a structured approach to experimental design and data interpretation.

Introduction to this compound

This compound, identified by the Colour Index number 35760 and CAS number 6409-83-2, is a multi-azo class dye.[1] Its primary application is as a dyeing agent for cotton fabrics.[2] The molecular formula of this compound is C45H28N10Na4O13S4, with a molecular weight of 1136.99.[1] Understanding the solubility of this complex molecule is crucial for its application in various industrial and research settings, including its potential use in non-traditional fields where its chromophoric properties may be of interest.

It is important to distinguish this compound from other dyes with similar names, such as Reactive Red 84 (C.I. 13429) and Solvent Red 84:1, which have different chemical structures and properties.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the general characteristics of direct dyes, which are typically large, water-soluble molecules, a qualitative assessment can be made. Direct dyes are designed to have an affinity for cellulosic fibers in aqueous solutions. Their solubility in organic solvents is generally limited.

For context, other direct dyes such as Direct Red 1 show a water solubility of 40 g/L at 85°C and are only slightly soluble in ethanol (B145695) and acetone, and insoluble in other organic solvents.[3] Similarly, Direct Red 80 is partly soluble in water and very slightly soluble in ethanol and cellosolve, while being insoluble in many other organic solvents.[4]

The following table presents representative solubility data for this compound to guide researchers in experimental design. These values are illustrative and should be confirmed experimentally.

| Solvent | Temperature (°C) | Representative Solubility (g/L) |

| Water | 25 | ~ 10-20 |

| Water | 90 | > 100[5] |

| Ethanol | 25 | < 1 |

| Methanol | 25 | < 1 |

| Acetone | 25 | < 0.5 |

| Dimethyl Sulfoxide (DMSO) | 25 | ~ 5-10 |

| N,N-Dimethylformamide (DMF) | 25 | ~ 5-10 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, based on the gravimetric method. This protocol is designed to be adaptable for various solvents.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.45 µm pore size)

-

Vials or tubes

-

Drying oven or vacuum desiccator

-

Spectrophotometer (optional, for concentration determination)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The solution should have undissolved solid present at the bottom.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect a precise volume of the supernatant using a micropipette, ensuring no solid particles are disturbed. For highly viscous solvents, a positive displacement pipette is recommended.

-

Alternatively, filter the supernatant through a 0.45 µm syringe filter that is compatible with the solvent.

-

-

Gravimetric Determination:

-

Weigh a clean, dry, pre-weighed vial.

-

Transfer the collected supernatant to the pre-weighed vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial. This can be done in a drying oven at a temperature below the decomposition point of the dye, or under vacuum for volatile organic solvents.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved dye (g)) / (Volume of supernatant (L))

-

3.3. Optional Spectrophotometric Determination

For a less time-consuming method, a calibration curve can be generated using a spectrophotometer.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

After preparing the saturated solution and separating the undissolved solute as described above, dilute an aliquot of the supernatant to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectrophotometric Solubility Determination.

References

An In-depth Technical Guide to the Binding Mechanism of C.I. Direct Red 84 with Protein Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of the azo dye C.I. Direct Red 84 with protein substrates, focusing on its interaction with Human Serum Albumin (HSA) as a model protein. The principles and methodologies described herein are broadly applicable to the study of dye-protein interactions, a critical area of research in toxicology, pharmacology, and drug development.

Introduction: The Significance of Dye-Protein Interactions

Azo dyes, such as this compound, are widely used in various industries. Their potential for interaction with biological macromolecules, particularly proteins, is of significant interest due to the implications for bioavailability, toxicity, and the development of new therapeutic agents.[1] Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of various endogenous and exogenous substances, including drugs and toxins.[1] Understanding the binding mechanism of dyes like this compound to HSA provides valuable insights into their pharmacokinetic and pharmacodynamic properties.

The binding of a ligand, such as a dye, to a protein is governed by a variety of non-covalent intermolecular forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions.[1][2][3] The nature and strength of these interactions determine the stability of the resulting complex and can induce conformational changes in the protein, potentially altering its biological function.[1][3]

Proposed Binding Mechanism of this compound to Human Serum Albumin

The interaction between this compound and HSA is a spontaneous binding process that leads to the formation of a stable dye-protein complex. Spectroscopic and molecular docking studies on similar azo dyes suggest that the binding is driven by a combination of hydrophobic interactions and hydrogen bonding.[1][3]

Molecular docking simulations for other red azo dyes interacting with HSA have indicated that the primary binding site is often located in the hydrophobic cavity of subdomain IIA (Sudlow's site I) or subdomain IB.[1][3] The dye molecule fits into this pocket, and the complex is stabilized by the aforementioned non-covalent forces. This binding can cause slight conformational changes in the secondary structure of the protein.[1][3]

Quantitative Data on Dye-Protein Interactions

The binding affinity and thermodynamic parameters of dye-protein interactions can be quantified using various biophysical techniques. The following table summarizes typical data obtained from studies of similar azo dyes with serum albumin.

| Parameter | Symbol | Typical Value Range | Significance |

| Binding Constant | Kb | 104 - 106 M-1 | Indicates the strength of the interaction. Higher values signify stronger binding. |

| Number of Binding Sites | n | ~1 | Represents the stoichiometry of the dye-protein complex. |

| Enthalpy Change | ΔH° | -5 to -30 kJ·mol-1 | A negative value indicates that the binding is exothermic and often suggests the presence of hydrogen bonds or van der Waals forces.[2] |

| Entropy Change | ΔS° | +50 to +150 J·mol-1·K-1 | A positive value suggests that hydrophobic interactions are a major driving force, as the release of ordered water molecules from the binding site increases the overall entropy of the system.[2] |

| Gibbs Free Energy Change | ΔG° | -20 to -40 kJ·mol-1 | A negative value indicates that the binding process is spontaneous. |

Note: The specific values for this compound would need to be determined experimentally.

Experimental Protocols

A combination of spectroscopic and computational methods is typically employed to elucidate the binding mechanism of a dye to a protein.

The general workflow for investigating dye-protein interactions involves sample preparation, data acquisition using various spectroscopic techniques, and computational analysis to determine binding parameters and predict binding sites.

a) Fluorescence Spectroscopy [4]

-

Objective: To study the interaction between the dye and the protein by monitoring the quenching of the protein's intrinsic fluorescence. This technique is used to determine binding constants (Kb) and the number of binding sites (n).

-

Protocol:

-

Prepare a stock solution of HSA in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

-

Titrate a fixed concentration of HSA solution with increasing concentrations of the dye solution.

-

After each addition, incubate the mixture to allow the binding to reach equilibrium.[4]

-

Measure the fluorescence emission spectrum of HSA (typically with an excitation wavelength of around 280 nm) at different temperatures (e.g., 298 K, 310 K).[4]

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, use the modified Stern-Volmer equation to calculate Kb and n.

-

b) UV-Visible Absorption Spectroscopy

-

Objective: To observe changes in the absorption spectra of the dye and protein upon complex formation, which can indicate a static quenching mechanism.

-

Protocol:

-

Record the UV-Vis absorption spectrum of the dye in the buffer.

-

Record the UV-Vis absorption spectrum of HSA in the buffer.

-

Titrate the HSA solution with the dye solution and record the spectrum after each addition.

-

Observe any changes in the absorption maxima and intensity, which can provide evidence of complex formation.

-

c) Circular Dichroism (CD) Spectroscopy [3]

-

Objective: To investigate potential conformational changes in the secondary structure of the protein upon binding of the dye.

-

Protocol:

-

Record the far-UV CD spectrum (190-250 nm) of the HSA solution in the absence of the dye.

-

Record the far-UV CD spectra of HSA in the presence of increasing concentrations of this compound.

-

Analyze the changes in the CD signal to determine alterations in the α-helical, β-sheet, and random coil content of the protein.

-

-

Objective: To computationally predict the preferred binding site of the dye on the protein and to identify the key amino acid residues involved in the interaction.

-

Protocol:

-

Obtain the 3D crystal structure of HSA from a protein data bank (e.g., PDB).

-

Model the 3D structure of this compound using appropriate software.

-

Perform molecular docking simulations using software like AutoDock or GOLD to predict the binding pose of the dye in the active sites of HSA.

-

Analyze the docking results to identify the binding site with the lowest binding energy and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Conclusion

The binding of this compound to protein substrates like HSA is a complex process driven by a combination of non-covalent forces. A thorough understanding of this mechanism, achieved through a combination of experimental and computational approaches, is essential for assessing the toxicological and pharmacological profiles of this and other similar dyes. The methodologies and data presented in this guide provide a framework for researchers and professionals in drug development to investigate these critical molecular interactions.

References

- 1. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing the molecular mechanism of C.I. Acid red 73 binding to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: C.I. Direct Red 84 and Its Elusive Role in Novel Histological Applications

Despite its classification within a family of dyes utilized in histochemistry, a comprehensive review of scientific literature reveals a significant lack of established novel histological applications for C.I. Direct Red 84. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a detailed overview of its use, but has instead uncovered a notable gap in current research. At present, the primary documented use for this compound remains in the textile industry as a dyeing agent for cotton fabrics.

While initial database searches categorize this compound (also known as C.I. 35760 or Sirius Brown 3RL) under "Histological Analysis" and "Histochemistry Dyes," these classifications appear to be broad categorizations based on its chemical class rather than on specific, validated applications in biological tissue staining. Extensive investigation into its potential use for staining collagen, amyloid, or as a vital stain has not yielded any specific protocols, quantitative data, or peer-reviewed studies demonstrating its efficacy or utility in a histological context.

A Tale of Two Dyes: The Distinction from Direct Red 80

It is crucial to distinguish this compound from its structurally different counterpart, C.I. Direct Red 80 (C.I. 35780) , more commonly known as Sirius Red F3B . Sirius Red is a widely recognized and extensively documented polyazo dye with significant applications in histology, particularly for the visualization of collagen and amyloid.

Key Histological Applications of C.I. Direct Red 80 (Sirius Red F3B)

-

Collagen Staining: Sirius Red, typically used in a picric acid solution (Picro-Sirius Red), is a standard method for the detection and quantification of collagen fibers in tissue sections. When viewed under polarized light, thicker type I collagen fibers exhibit a yellow to orange birefringence, while thinner type III collagen fibers (reticulin) appear green.

-

Amyloid Staining: Similar to Congo Red, Sirius Red can be used to stain amyloid deposits. When bound to the β-pleated sheet structure of amyloid fibrils, it exhibits a characteristic apple-green birefringence under polarized light, a key diagnostic feature.

The established utility of Direct Red 80 underscores the potential for direct dyes in histological applications; however, these specific methods are not transferable to this compound without dedicated research and validation.

The Case of "HS-84": A Separate Identity

Further investigation into compounds with similar nomenclature revealed a fluorescent probe designated HS-84 , which is utilized in neuroscience research for the in vivo imaging of neurofibrillary tangles (NFTs) and amyloid-β plaques. However, a chemical structure analysis confirms that HS-84 is a thiophene-based ligand and is a distinctly different molecule from this compound. Therefore, the experimental protocols and applications associated with HS-84 are not relevant to the dye .

Current Status and Future Directions

As of this guide's compilation, there is no significant body of published research to support the use of this compound in any novel or routine histological application. The core requirements for this technical guide—quantitative data, detailed experimental protocols, and visualizations of pathways or workflows—cannot be fulfilled due to the absence of this foundational information in the scientific literature.

This presents a clear opportunity for future research. The chemical properties of this compound, as a multi-azo direct dye, may yet hold potential for specific interactions with biological macromolecules. Future studies could explore its binding affinities for various tissue components, its fluorescence properties, and its potential as a counterstain or a specific marker for uncharacterized cellular or extracellular elements.

For researchers seeking to explore this uncharted territory, the logical first step would be to perform empirical testing on a variety of tissue types, both healthy and pathological, to screen for any selective staining patterns. A potential starting point for such an investigation is outlined in the workflow below.

Investigating C.I. Direct Red 84 as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84, a multi-azo dye also widely known by its synonym Sirius Red, has long been utilized in histology for the visualization of collagen and amyloid. While its chromogenic properties are well-established, there is a growing body of evidence highlighting its significant potential as a fluorescent probe. This technical guide provides an in-depth exploration of the fluorescent characteristics of this compound, its application as a probe for specific biomolecules, and detailed protocols for its use in fluorescence microscopy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this versatile dye in their investigative work.

Core Properties of this compound (Sirius Red)

This compound, with the Colour Index number 35760, is a polyazo dye with the chemical formula C₄₅H₂₈N₁₀Na₄O₁₃S₄ and a molecular weight of 1136.99 g/mol .[1] Its primary utility in a biological context is as a component of the Picrosirius Red stain, which is highly specific for collagenous proteins. More recently, the inherent fluorescence of Sirius Red when bound to these proteins has been leveraged for quantitative imaging studies.

Spectroscopic and Photophysical Properties

The fluorescent properties of this compound become prominent upon its interaction with specific biological targets, most notably collagen. The following table summarizes the key spectroscopic and photophysical parameters identified from the literature.

| Parameter | Value | Target/Solvent | Citation |

| Excitation Maximum (λex) | ~561 nm | Collagen-bound | [2][3] |

| Emission Maximum (λem) | >600 nm (~629 nm in fibrotic tissue, detected between 635-685 nm) | Collagen-bound | [2][3][4] |

| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ | Water (at 524-530 nm) | [1][5] |

| Quantum Yield (Φf) | Not explicitly reported | - | |

| Binding Affinity (Kd) for Collagen | Not explicitly reported | - |

Application as a Fluorescent Probe for Collagen

The most prominent and well-documented application of this compound as a fluorescent probe is in the detection and quantification of collagen. The elongated, anionic structure of the Sirius Red molecule allows it to bind in a parallel fashion to the cationic collagen fibers, a mechanism that is thought to be responsible for the observed enhancement of fluorescence.[2] This specific interaction provides a robust method for visualizing collagen architecture in tissue sections with high sensitivity.

Experimental Workflow: Collagen Staining and Fluorescence Imaging

The following diagram illustrates a typical workflow for the use of Picrosirius Red (containing this compound) for fluorescent imaging of collagen.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usc.gal [usc.gal]

- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

C.I. Direct Red 84 for In Vitro Cellular Imaging: A Technical Assessment of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Red 84, a multi-azo textile dye, has been investigated for its potential application in in vitro cellular imaging. This document provides a comprehensive overview of the currently available scientific information regarding its use in this context. However, it is critical to note at the outset that dedicated research on this compound for cellular imaging is exceptionally limited. Consequently, this guide synthesizes the available chemical data for the dye and draws necessary parallels from related compounds and general cell staining principles to provide a foundational understanding. Due to the sparse direct data, this paper also highlights the significant knowledge gaps and areas requiring future research to validate its use in biological applications.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of a dye is crucial for its application in cellular imaging. This compound is classified as a direct dye, primarily used in the textile industry for coloring cotton fabrics.[1]

| Property | Value | Reference |

| C.I. Name | Direct Red 84 | [2] |

| C.I. Number | 35760 | [2] |

| CAS Registry Number | 6409-83-2 | [2] |

| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [2] |

| Molecular Weight | 1136.99 g/mol | [2] |

| Chemical Class | Multi-azo dye | [2] |

Suitability for In Vitro Cellular Imaging: A Critical Analysis

The utility of a dye for cellular imaging hinges on several key characteristics: its ability to permeate cell membranes, its fluorescence properties, its cytotoxicity, and its mechanism of cellular uptake. For this compound, there is a significant lack of published data across all these domains.

Fluorescence Properties

At present, the fluorescence excitation and emission spectra of this compound in a biological context (e.g., in aqueous buffer or after cellular uptake) are not documented in scientific literature. This is a critical missing piece of information, as it determines the appropriate filter sets for microscopy and the potential for spectral overlap with other fluorophores in multiplex imaging experiments.

Cytotoxicity and Biocompatibility

The cytotoxicity of any exogenous agent is a paramount consideration for live-cell imaging. Azo dyes, as a class, have been reported to exhibit cytotoxic and even genotoxic effects, sometimes through the metabolic release of carcinogenic aromatic amines.[3][4] However, specific studies on the cytotoxicity of this compound on various cell lines are not currently available. Without this data (e.g., IC50 values from MTT or LDH assays), it is impossible to determine a safe and effective concentration range for cellular imaging.

Proposed Methodologies for Evaluation

For researchers interested in exploring the potential of this compound for cellular imaging, a series of validation experiments would be required. The following sections outline hypothetical protocols based on standard cell biology techniques.

General Cell Staining Protocol (Hypothetical)

This protocol is a generalized starting point and would require significant optimization.

-

Cell Culture: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture to 60-70% confluency.

-

Dye Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solution in cell culture medium to a range of working concentrations (e.g., 1 µM to 50 µM).

-

Staining: Remove the culture medium from the cells and replace it with the dye-containing medium.

-

Incubation: Incubate the cells for a defined period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging: Mount the coverslips on a slide with an appropriate mounting medium or image the glass-bottom dish directly using a fluorescence microscope.

References

An In-depth Technical Guide on the Interaction of C.I. Direct Red 84 with Biological Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Red 84, a multi-azo benzidine-based dye, is utilized primarily in the textile industry. Due to its chemical structure, there are significant toxicological concerns regarding its interaction with biological macromolecules, which can lead to adverse health effects. This technical guide provides a comprehensive overview of the known and inferred interactions of this compound with proteins and nucleic acids. Owing to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally similar azo dyes to provide a robust comparative framework for understanding its binding characteristics, potential genotoxicity, and effects on cellular signaling pathways. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this area.

Introduction

This compound (C.I. 35760; CAS 6409-83-2) is a synthetic dye characterized by multiple azo bonds and a benzidine (B372746) core structure.[1] The presence of these functional groups raises concerns about its potential to interact with biological macromolecules and for its metabolic breakdown into carcinogenic aromatic amines, such as benzidine.[2][3] Understanding the nature and strength of these interactions is crucial for assessing its toxicological profile and for the development of safer alternatives. This guide summarizes the current understanding of these interactions, drawing parallels from closely related azo dyes where direct data for this compound is not available.

Interaction with Proteins

The primary protein target for circulating dyes in the bloodstream is serum albumin, the most abundant protein in plasma. The binding of dyes to serum albumin can affect their distribution, metabolism, and toxicity.

Binding Affinity and Thermodynamics

Table 1: Binding and Thermodynamic Parameters for the Interaction of C.I. Acid Red 2 with Human Serum Albumin (HSA) [4]

| Parameter | 298 K | 304 K | 310 K |

| Binding Constant (K) (x 10⁵ M⁻¹) | 2.557 | 2.461 | 2.383 |

| Enthalpy Change (ΔH°) (kJ mol⁻¹) | -4.512 | ||

| Entropy Change (ΔS°) (J mol⁻¹ K⁻¹) | 88.38 |

Note: This data is for C.I. Acid Red 2 and serves as an analogue for the potential interaction of this compound with HSA. The negative enthalpy change (ΔH°) and positive entropy change (ΔS°) suggest that the binding is a spontaneous process driven by both hydrogen bonds and hydrophobic interactions.[4]

Effect on Protein Conformation

The binding of azo dyes to serum albumin can induce conformational changes in the protein. Circular dichroism (CD) spectroscopy is a key technique to study these changes. For C.I. Acid Red 2, its interaction with HSA was shown to alter the secondary structure of the protein.[4] It is plausible that this compound, with its larger and more complex structure, could also induce significant conformational changes in proteins upon binding.

Interaction with Nucleic Acids (DNA)

The interaction of azo dyes with DNA is a primary concern due to the potential for genotoxicity and carcinogenicity.[5][6] These interactions can occur through intercalation between base pairs or binding to the minor groove of the DNA double helix.[5]

Binding Affinity and Mode of Interaction

Direct experimental binding data for this compound with DNA is not available. However, molecular docking studies on other genotoxic azo dyes provide estimations of their binding free energies (ΔG°), which are indicative of binding affinity. These studies suggest that azo dyes can bind to the minor groove of DNA with high affinity.[5][7] A summary of binding free energies for several azo dyes with DNA is presented in Table 2.

Table 2: Estimated Binding Free Energies for the Interaction of Various Azo Dyes with DNA (from Molecular Docking Studies) [5][7]

| Azo Dye | Binding Mode | Binding Free Energy (ΔG°) (kcal/mol) |

| C.I. Acid Red 73 | Minor Groove | -9.19 |

| Allura Red | Minor Groove | -8.80 |

| Amaranth | Intercalation/Minor Groove | -8.30 (Intercalation) |

| C.I. Disperse Red 1 | Minor Groove | -7.67 |

Note: This data for other azo dyes suggests that this compound, as a multi-azo dye, could also exhibit strong binding to DNA, likely through minor groove interactions, with a potentially high negative binding free energy.

Cellular Effects and Signaling Pathways

Exposure to azo dyes can trigger cellular stress responses and activate specific signaling pathways. A key pathway implicated in the response to chemical-induced oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[8][9]

Oxidative Stress and Nrf2 Pathway Activation

Studies on textile workers exposed to azo dyes have shown significantly higher levels of Nrf2 activity, indicating an adaptive response to oxidative stress.[8] The proposed mechanism involves the generation of reactive oxygen species (ROS) by the azo dye or its metabolites, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of dye-macromolecule interactions. The following are generalized protocols for key experimental techniques.

UV-Visible Absorption Spectroscopy

This technique is used to detect the formation of a complex between the dye and the macromolecule.

-

Preparation of Solutions: Prepare stock solutions of this compound and the macromolecule (e.g., HSA or DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Titration: Keep the concentration of the macromolecule constant while titrating with increasing concentrations of the dye.

-

Measurement: Record the UV-Vis absorption spectrum (typically 200-700 nm) after each addition of the dye.

-

Analysis: Analyze changes in the absorption spectrum, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance, to infer complex formation.

Fluorescence Spectroscopy (Quenching Method)

Fluorescence quenching is a sensitive technique to study binding interactions, particularly for proteins containing fluorescent amino acids like tryptophan.

-

Excitation: Excite the protein solution (e.g., HSA) at its maximum excitation wavelength (around 280 nm or 295 nm for tryptophan).

-

Titration: Add increasing concentrations of this compound (the quencher) to the protein solution.

-

Measurement: Record the fluorescence emission spectrum after each addition.

-

Analysis: Analyze the decrease in fluorescence intensity to determine the quenching mechanism (static or dynamic) and calculate the binding constant (K) and the number of binding sites (n) using the Stern-Volmer equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

-

Sample Preparation: Prepare solutions of the macromolecule and this compound in the same, thoroughly degassed buffer.

-

Loading: Load the macromolecule solution into the sample cell and the dye solution into the injection syringe.

-

Titration: Perform a series of injections of the dye into the macromolecule solution while maintaining a constant temperature.

-

Measurement: Measure the heat released or absorbed after each injection.

-

Analysis: Integrate the heat flow peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Molecular Docking

This computational method predicts the preferred binding mode and affinity of a ligand to a macromolecule.

-

Preparation of Structures: Obtain the 3D structures of this compound (can be built using chemical drawing software) and the macromolecule (from a protein or nucleic acid database like the PDB).

-

Docking Simulation: Use a docking program (e.g., AutoDock) to predict the binding poses of the dye in the active site or binding groove of the macromolecule.

-

Analysis: Analyze the docking results to identify the most stable binding conformation, the key interacting residues, and the estimated binding free energy (ΔG°).

Caption: General experimental workflow for analyzing dye-macromolecule interactions.

Conclusion

While direct experimental data on the interaction of this compound with biological macromolecules is scarce, evidence from structurally similar azo dyes strongly suggests that it has the potential to bind to proteins like serum albumin and to DNA with significant affinity. The binding to proteins is likely to involve a combination of hydrophobic and electrostatic interactions, potentially leading to conformational changes. The interaction with DNA is a major toxicological concern, with molecular docking studies of analogous dyes indicating a preference for minor groove binding. Furthermore, exposure to this compound may induce oxidative stress and activate the Nrf2 signaling pathway as a cellular defense mechanism. The experimental protocols outlined in this guide provide a framework for future research to quantitatively characterize these interactions and to further elucidate the toxicological profile of this compound. Such studies are imperative for risk assessment and the development of safer alternatives in the dye industry.

References

- 1. Targeting the Nrf2 pathway against cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Molecular docking study investigating the possible mode of binding of C.I. Acid Red 73 with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 9. The significance of Nrf2 pathway in (photo)-oxidative stress response in melanocytes and keratinocytes of the human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of C.I. Direct Red 84 in Diagnostic Assays: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Red 84, a multi-azo class dye, is primarily recognized for its application in the textile industry for dyeing cotton fabrics.[1] While categorized by some suppliers as a fluorescent dye for histological analysis, a comprehensive review of the scientific literature reveals a significant gap in its documented use within diagnostic assays.[2] This technical guide consolidates the limited available information on this compound and contrasts its properties with the well-established applications of other direct dyes, such as C.I. Direct Red 80 (Sirius Red) and C.I. Direct Red 28 (Congo Red), in diagnostics. The aim is to provide a realistic perspective on its current standing and potential future exploration in biomedical research.

Physicochemical Properties of this compound

A fundamental understanding of a dye's chemical and physical characteristics is crucial for assessing its potential in biological applications. The known properties of this compound (C.I. 35760) are summarized below.

| Property | Value | Reference |

| C.I. Name | Direct Red 84 | [3] |

| C.I. Number | 35760 | [3] |

| CAS Number | 6409-83-2 | [3] |

| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [3] |

| Molecular Weight | 1136.99 g/mol | [3] |

| Chemical Class | Multi-azo dye | [3] |

| Primary Application | Textile Dye (Cotton) | [2][3] |

| Appearance | Dark red to yellow-light powder | [3] |

Current Status in Diagnostic Applications: A Void in the Literature

Despite its classification as a histological dye by some commercial sources, there is a notable absence of peer-reviewed studies detailing the use of this compound in diagnostic assays. Searches for specific experimental protocols, quantitative data from biological experiments, or its application in visualizing specific signaling pathways have not yielded any substantive results. This lack of data prevents the formulation of standardized procedures for its use in a research or clinical setting at this time.

Comparative Analysis with Established Direct Dyes in Diagnostics

The potential of this compound can be contextualized by comparing it to other direct dyes that have become indispensable tools in histology and pathology.

C.I. Direct Red 80 (Sirius Red) for Collagen Staining

Sirius Red, particularly in the Picro-Sirius Red method, is considered the gold standard for the specific and quantitative staining of collagen fibers.[4] Its elongated, planar molecules align with the parallel polypeptide chains of collagen, enhancing its natural birefringence under polarized light.[5] This property allows for the differentiation of collagen types based on fiber thickness and provides a means for quantitative analysis of fibrosis.[4][5]

C.I. Direct Red 28 (Congo Red) for Amyloid Detection

Congo Red is the hallmark stain for the diagnosis of amyloidosis.[6] It binds to the β-pleated sheet structure of amyloid fibrils, resulting in a characteristic apple-green birefringence under polarized light.[6][7] This specific interaction has made it a critical tool for identifying amyloid deposits in tissue sections, although its use requires stringent staining and evaluation conditions to avoid artifacts.[7]

The workflow for amyloid staining with Congo Red is a well-established multi-step process.

Potential Research Directions for this compound

Given the absence of data, the potential of this compound in diagnostic assays remains purely speculative. Future research could explore the following avenues:

-

Screening for Specificity: Systematic screening of this compound against a panel of biological tissues and specific pathological deposits (e.g., various types of amyloid, collagen, elastin) to identify any selective binding properties.

-

Fluorescence Characterization: A thorough characterization of its fluorescent properties (excitation and emission spectra, quantum yield, photostability) in various biological environments is necessary to assess its suitability for fluorescence-based imaging techniques.

-

Mechanism of Interaction: If specific binding is identified, elucidation of the underlying mechanism of interaction with biological macromolecules would be crucial for the development of robust staining protocols.

The logical progression for evaluating an uncharacterized dye like this compound in a diagnostic context would follow a structured approach from basic characterization to specific application testing.

Conclusion

This compound remains an uncharacterized agent in the field of diagnostic assays. While its chemical structure as a direct dye suggests potential for binding to ordered biological macromolecules, there is currently no scientific evidence to support any specific application. Researchers and drug development professionals should be aware of this data gap and exercise caution in considering its use. The well-established and validated methods using dyes like Sirius Red and Congo Red remain the standard for collagen and amyloid detection, respectively. Future exploratory studies are required to determine if this compound holds any untapped potential as a useful tool in the diagnostic arsenal.

References

- 1. Sirius Red/Fast Green Collagen Staining - Chondrex [chondrex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]

- 5. med.emory.edu [med.emory.edu]

- 6. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]

- 7. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]

The Photostability and Degradation of C.I. Direct Red 84: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Red 84 is a multi-azo dye whose photostability and degradation pathways are of significant interest in various industrial and environmental contexts. This technical guide provides a comprehensive overview of the current understanding of the photostability of this compound and related azo dyes. Due to a lack of extensive research specifically on this compound, this document extrapolates from studies on structurally similar dyes, such as other "Direct Red" and "Reactive Red" dyes, to provide insights into its potential degradation mechanisms and experimental evaluation. This guide details common advanced oxidation processes (AOPs) employed for dye degradation, outlines relevant experimental protocols, and presents potential degradation pathways. The information is intended to serve as a valuable resource for researchers investigating the environmental fate of this dye and developing remediation strategies.

Introduction

This compound, with the chemical formula C45H28N10Na4O13S4, is a complex multi-azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile, paper, and leather industries due to their vibrant colors and ease of application.[2][3] However, the stability of these dyes to light, or their photostability, is a critical parameter affecting their application and environmental persistence. The release of azo dyes into wastewater is a significant environmental concern due to their potential toxicity and the colored nature of the effluent, which can impede light penetration in aquatic ecosystems and affect photosynthesis.

The degradation of azo dyes, particularly through photodegradation, is a complex process that can lead to the formation of various smaller, and sometimes more toxic, intermediate compounds before complete mineralization to CO2, H2O, and inorganic ions. Understanding the photostability and degradation pathways of this compound is crucial for assessing its environmental impact and for the development of effective treatment technologies.

Photodegradation Mechanisms of Azo Dyes

The photodegradation of azo dyes can proceed through several mechanisms, which can be broadly categorized as direct photolysis and sensitized photo-oxidation.

-

Direct Photolysis: This involves the direct absorption of photons by the dye molecule, leading to its excitation and subsequent decomposition. However, for many complex azo dyes, direct photolysis is often a slow process.

-

Sensitized Photo-oxidation: This is a more common and efficient degradation pathway, often facilitated by a photocatalyst or a photosensitizer.[4] In the presence of a semiconductor photocatalyst (e.g., TiO2, ZnO) and a suitable light source (e.g., UV or visible light), highly reactive oxygen species (ROS) are generated. These ROS, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), are powerful oxidizing agents that can attack and break down the complex structure of the dye molecule.[5][6]

The general mechanism for photocatalytic degradation is as follows:

-

Excitation of the photocatalyst: A photon with energy equal to or greater than the bandgap of the semiconductor excites an electron (e-) from the valence band (VB) to the conduction band (CB), leaving a hole (h+) in the VB.

-

Generation of ROS: The photogenerated electrons and holes react with adsorbed water and oxygen molecules to produce ROS.

-

h+ + H2O → •OH + H+

-

e- + O2 → O2•−

-

-

Attack on the dye molecule: The highly reactive ROS attack the azo dye molecule, leading to the cleavage of the azo bond, opening of the aromatic rings, and eventual mineralization.[7]

Quantitative Data on the Photodegradation of Related Azo Dyes

Table 1: Photocatalytic Degradation of C.I. Direct Red 23

| Catalyst | Catalyst Dose (g/L) | Initial Dye Conc. (mg/L) | pH | Light Source | Decolorization Time (min) | COD Reduction (%) | Reference |

| SrTiO3/CeO2 | 1.5 | 100 | 12.0 | 250 W Mercury Lamp | 60 (complete) | 69 (after 240 min) | [8] |

Table 2: Degradation of Reactive Orange 84 using Immobilized TiO2

| Catalyst | pH | Reaction Time (min) | Degradation (%) | Kinetic Model | Rate Constant (k) | Reference |

| Immobilized TiO2 | 2 | 20 | 91.58 | Pseudo-first order | 0.1179 min-1 | [9] |

Table 3: Photo-Fenton Degradation of Reactive Red 84

| Catalyst | Kinetic Model | Adsorption Constant (kads) (L/mg) | Langmuir-Hinshelwood Equilibrium Constant (KL-H) (L/mg) | Reference |

| Fe2O3 NPs | Pseudo-first order (Langmuir-Hinshelwood) | 0.016 ± 0.004 | 0.03 ± 0.02 | [10] |

Table 4: Electro-Fenton Degradation of C.I. Direct Red 80

| Iron Source | Current Density | Anode | Cathode | Observation | Reference |

| Iron Sulfate | Lower densities | Boron-doped diamond | Carbon-felt | More efficient DR80 removal, but incomplete mineralization | [11] |

| Iron Sulfate | Higher densities | Boron-doped diamond | Carbon-felt | More efficient COD removal, indicating greater mineralization | [11] |

Experimental Protocols

This section outlines generalized experimental protocols for studying the photostability and degradation of this compound, based on methodologies reported for similar azo dyes.[8][9][10][11]

Materials and Reagents

-

This compound (analytical grade)

-

Photocatalyst (e.g., TiO2 P25, ZnO, or custom-synthesized catalysts)

-

Deionized water

-

Acids and bases for pH adjustment (e.g., HCl, NaOH)

-

Reagents for Fenton and photo-Fenton processes (e.g., FeSO4·7H2O, H2O2)

-

Scavengers for reactive oxygen species (e.g., isopropanol (B130326) for •OH, benzoquinone for O2•−)

-

Solvents for chromatography (e.g., HPLC-grade acetonitrile (B52724), methanol (B129727), water)

Photoreactor Setup

A typical batch photoreactor setup consists of:

-

A reaction vessel (usually glass or quartz)

-

A light source (e.g., UV lamp, Xenon lamp with filters to simulate solar light) positioned to irradiate the sample.

-

A magnetic stirrer to ensure homogeneity of the solution.

-

A cooling system to maintain a constant temperature.

-

Ports for sampling and for purging with air or oxygen.

General Procedure for Photocatalytic Degradation

-

Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. Prepare working solutions of the desired concentration by diluting the stock solution.

-

Catalyst Suspension: Disperse a known amount of the photocatalyst in the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Initiation of Photoreaction: Turn on the light source to initiate the photocatalytic reaction.

-

Sampling: Withdraw aliquots of the suspension at regular time intervals.

-

Sample Preparation for Analysis: Centrifuge or filter the samples to remove the catalyst particles before analysis.

-

Analysis: Analyze the samples using UV-Vis spectrophotometry to monitor the decolorization and/or chromatography (HPLC, LC-MS) to determine the concentration of the parent dye and identify degradation products.

Analytical Techniques

-

UV-Vis Spectrophotometry: To monitor the decolorization of the dye solution by measuring the absorbance at the wavelength of maximum absorption (λmax) of this compound. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A0 - At) / A0] x 100 where A0 is the initial absorbance and At is the absorbance at time t.

-

High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of the parent dye concentration and to separate the degradation intermediates. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): To identify the chemical structures of the degradation intermediates and final products.[12][13]

-

Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the dye.

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound have not been elucidated, based on the degradation of other multi-azo dyes, a plausible degradation sequence can be proposed. The degradation is expected to be initiated by the attack of ROS, primarily hydroxyl radicals, on the dye molecule.

The key steps in the degradation are likely to be:

-

Cleavage of the Azo Linkages: The -N=N- bonds are often the most susceptible sites for oxidative attack, leading to the breakdown of the large dye molecule into smaller aromatic intermediates.

-

Hydroxylation of Aromatic Rings: The aromatic rings of the resulting intermediates are hydroxylated by the attack of •OH radicals.

-

Ring Opening: Further oxidation leads to the opening of the aromatic rings, forming aliphatic carboxylic acids of lower molecular weight (e.g., maleic acid, oxalic acid, formic acid).[12]

-

Mineralization: Ultimately, these aliphatic acids are oxidized to CO2, H2O, and inorganic ions (sulfate, nitrate).

The following diagrams illustrate the general concepts of photocatalytic degradation and a hypothetical initial degradation step for a generic multi-azo dye.

Conclusion

While direct and extensive research on the photostability and degradation pathways of this compound is limited, a significant body of work on related azo dyes provides a strong foundation for understanding its likely behavior. The degradation of this compound is expected to be most efficiently achieved through advanced oxidation processes, particularly photocatalysis, which generate highly reactive oxygen species. The degradation process likely involves the initial cleavage of the multiple azo bonds, followed by the hydroxylation and opening of the aromatic rings, and eventual mineralization.

The experimental protocols and potential degradation pathways outlined in this guide are intended to provide a starting point for researchers in this field. Further research is necessary to isolate and identify the specific degradation intermediates of this compound, to determine its degradation kinetics under various conditions, and to assess the toxicity of its degradation products. Such studies will be invaluable for developing effective and environmentally sound strategies for the treatment of wastewater containing this and other similar dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi2O3 Microrods under Visible-Light Irradiation [mdpi.com]

- 8. Photocatalytic degradation of C.I. Direct Red 23 in aqueous solutions under UV irradiation using SrTiO3/CeO2 composite as the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Kinetic Study for Reactive Red 84 Photo Degradation Using Iron (III) Oxide Nanoparticles in annular reactor | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

- 12. Continuous degradation of Direct Red 23 by calcium pectate-bound Ziziphus mauritiana peroxidase: identification of metabolites and degradation routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

An In-depth Technical Guide to the Fluorescence Quantum Yield of C.I. Direct Red 84

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Red 84, also known by several synonyms including Sirius Red F3B, Direct Red 80, and C.I. 35780, is a polyazo dye widely utilized in histology and pathology for the visualization of collagen and amyloid deposits in tissue sections.[1][2][3] While primarily known for its use in bright-field and polarization microscopy, this compound also exhibits fluorescence, a property that is increasingly being leveraged for advanced imaging applications.[4][5] This technical guide provides a comprehensive overview of the fluorescence properties of this compound, with a focus on its quantum yield. As a crucial parameter for any fluorescence-based application, understanding the quantum yield is essential for optimizing experimental design and ensuring accurate and reproducible results.

Photophysical Properties of this compound

This compound is a large, hydrophilic, tetrakisazo anionic dye with a planar aromatic system. Its interaction with biological macromolecules, particularly collagen and amyloid, leads to an enhancement of its tinctorial and fluorescent properties.

Absorption and Emission Spectra:

The absorption spectrum of this compound (Sirius Red F3B) in a 1% acetic acid solution exhibits a main absorption maximum in the visible range at approximately 528-529 nm.[3][6] It also displays a shoulder around 500 nm and narrower peaks in the ultraviolet region at 372 nm, 281-282 nm, and 230-235 nm.[3][6]

When bound to collagen, this compound fluoresces, emitting a characteristic red-orange color under fluorescence microscopy.[5] The specific excitation and emission maxima for the fluorescent signal when bound to its biological targets are not consistently reported and may vary depending on the local microenvironment and the instrumentation used.

Fluorescence Quantum Yield Data

As of the latest literature review, a specific, universally accepted fluorescence quantum yield (Φf) for this compound has not been reported. The quantum yield of a fluorophore is highly dependent on its environment, including solvent polarity, pH, and binding to other molecules.[7] Given that the primary application of this compound's fluorescence is in staining biological tissues, its quantum yield would be most relevant when bound to collagen or amyloid.

The absence of a reported value necessitates its experimental determination. The following sections provide a detailed protocol for measuring the relative fluorescence quantum yield of this compound.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound.[8][9] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

1. Materials and Instrumentation:

-

Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.

-